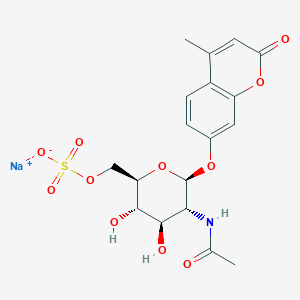

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt

描述

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for detecting and quantifying the activity of specific enzymes, such as N-acetyl-β-D-glucosaminidase and β-hexosaminidases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt involves multiple steps, starting with the preparation of 4-methylumbelliferone. This compound is then glycosylated with 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride under specific conditions to yield the desired product . The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

化学反应分析

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .

科学研究应用

Enzyme Activity Assays

The compound serves as a substrate for various glycosidases, particularly N-acetyl-β-D-glucosaminidase (Hexosaminidase A). Its fluorogenic properties enable sensitive detection of enzyme activity, which is crucial for understanding metabolic pathways and enzyme kinetics.

Case Study : A study demonstrated that using this substrate allowed for rapid detection of Tay-Sachs disease by measuring enzyme activity in serum samples from affected individuals .

Cellular Uptake Studies

In cell biology, this compound is utilized to investigate the mechanisms by which glycosides are taken up by different cell types. This research provides insights into cellular metabolism and the transport processes of carbohydrates.

Data Table: Cellular Uptake Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Glycoside transport | Enhanced understanding of uptake mechanisms | |

| Metabolism analysis | Insights into cellular carbohydrate metabolism |

Diagnostic Applications

The compound is employed in clinical diagnostics to identify specific enzyme deficiencies related to metabolic disorders. It aids in the diagnosis of conditions such as GM2 gangliosidosis.

Case Study : Research involving patients with GM2 gangliosidosis used this substrate to quantify β-hexosaminidase activity in serum samples, providing critical diagnostic information .

Drug Development

In pharmaceutical research, the compound is valuable for screening potential drug candidates that target glycosidase enzymes. This application is essential for the development of new therapeutic agents aimed at treating metabolic disorders.

Data Table: Drug Development Applications

| Application Area | Description | Reference |

|---|---|---|

| Screening drug candidates | Evaluating efficacy against glycosidases | |

| Therapeutic research | Development of drugs targeting metabolic disorders |

Biotechnology Research

The compound plays a role in the production of recombinant proteins, where understanding glycosylation patterns is crucial for optimizing protein function and efficacy in biopharmaceuticals.

作用机制

The compound exerts its effects by serving as a substrate for specific enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are primarily the enzymes N-acetyl-β-D-glucosaminidase and β-hexosaminidase, which hydrolyze the glycosidic bond in the compound .

相似化合物的比较

Similar Compounds

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for similar enzyme assays.

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A closely related compound with similar applications.

4-Methylumbelliferyl N-acetyllactosaminide: Used in enzymatic synthesis and assays.

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is unique due to its specific structure, which allows it to be a substrate for a broader range of enzymes, including those involved in lysosomal storage diseases . Its high sensitivity and specificity make it a valuable tool in various biochemical and medical research applications .

生物活性

4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt (commonly referred to as 4-MU-GlcNAc-6S) is a fluorogenic substrate that has garnered attention in biochemical research, particularly in the study of glycosaminidases and related enzymes. This compound serves as an important tool for understanding various biological processes, including enzyme activity, cellular signaling, and metabolic pathways.

- Molecular Formula : C₁₈H₂₀NNaO₁₁S

- Molecular Weight : 419.41 g/mol

- CAS Number : 142439-99-4

- Appearance : White to off-white powder

- Purity : >98% (HPLC)

Enzymatic Applications

4-MU-GlcNAc-6S is primarily utilized as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase (NAGase), which catalyzes the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic activity can be quantitatively measured by the fluorescence emitted upon cleavage of the substrate, which releases 4-methylumbelliferone (4-MU), a highly fluorescent compound.

Case Studies and Research Findings

-

Fluorometric Assays :

- A study demonstrated the application of 4-MU-GlcNAc-6S in a fluorometric assay to measure NAGase activity in human serum and pig liver extracts. The results indicated that this substrate provides a sensitive and specific method for detecting enzyme activity, which is crucial for diagnosing lysosomal storage diseases such as Morquio syndrome .

- Glycosaminoglycan Metabolism :

-

Disease Diagnosis :

- The substrate has been employed in clinical settings to diagnose various metabolic disorders linked to glycosaminoglycan metabolism. For instance, patients with Morquio A syndrome exhibited markedly reduced NAGase activity when analyzed using this fluorogenic substrate, underscoring its utility in clinical diagnostics .

Comparative Analysis

The following table summarizes the biological activities and applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt compared to other similar substrates:

| Substrate Name | Enzyme Target | Application Area | Sensitivity Level |

|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt | N-acetyl-alpha-D-glucosaminidase | Clinical diagnostics, Biochemical assays | High |

| 4-Methylumbelliferyl β-D-galactopyranoside | β-galactosidase | Glycoprotein analysis | Moderate |

| 4-Methylumbelliferyl β-D-glucuronide | β-glucuronidase | Drug metabolism studies | High |

常见问题

Q. How is this compound utilized in lysosomal enzyme activity assays, and what methodological considerations ensure accurate kinetic measurements?

Basic Research Focus

This fluorogenic substrate is primarily used to assay lysosomal enzymes such as N-acetylglucosamine-6-sulphate sulphatase (GNS) and heparin sulphamidase . Upon enzymatic cleavage, the 4-methylumbelliferyl group is released, emitting fluorescence (ex/em ~360/450 nm), enabling quantitative measurement of enzyme activity .

Methodological Guidance :

- Substrate Optimization : Use a substrate concentration near the enzyme’s Kₘ (typically 0.1–1 mM) to ensure linear reaction rates.

- Detection Setup : Employ fluorescence microplate readers with calibrated filters to avoid interference from buffer components.

- pH Control : Maintain assay buffers at pH 4.5–5.5 (lysosomal activity range) using citrate or acetate buffers .

Q. What synthetic strategies are critical for introducing sulfate groups into 4-methylumbelliferyl glycosides without compromising fluorogenicity?

Advanced Research Focus

Sulfation at the 6-position requires precise regioselective protection. Common approaches include:

- Protecting Groups : Use acetyl or tert-butyldiphenylsilyl groups to block hydroxyls at non-target positions during sulfation with SO₃-pyridine or SO₃-trimethylamine complexes .

- Post-Sulfation Deprotection : Cleave protecting groups under mild alkaline conditions (e.g., NaOMe/MeOH) to avoid sulfate ester hydrolysis .

- Characterization : Confirm sulfation via ¹³C NMR (C-6 sulfate resonance at ~70 ppm) and HRMS (sodium adducts at m/z ~481) .

Q. How can researchers resolve discrepancies in enzyme activity data when using this substrate across different experimental setups?

Data Contradiction Analysis

Discrepancies often arise from:

- Enzyme Source Variability : Recombinant vs. tissue-extracted enzymes may differ in co-factor requirements (e.g., Ca²⁺ for GNS activation) .

- Substrate Purity : Verify purity (>90%) via HPLC to exclude contaminants like desulfated derivatives, which reduce apparent activity .

- Fluorescence Quenching : Test for matrix effects (e.g., detergents or salts) by spiking a known 4-methylumbelliferone standard into reaction buffers .

Q. What advanced analytical techniques are essential for validating the structural integrity of synthesized derivatives?

Advanced Characterization Focus

- NMR Spectroscopy :

- ¹H NMR : Detect anomeric proton configuration (α/β) via coupling constants (J ~3–4 Hz for α; ~7–8 Hz for β) .

- HSQC : Correlate sulfate-bearing carbon (C-6) with its proton signal .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error (e.g., [M+Na]⁺ at m/z 481.41) .

Q. How does the sodium salt form impact solubility and stability compared to potassium salts in long-term assays?

Methodological Comparison

- Solubility : Sodium salts generally exhibit higher aqueous solubility (~50–100 mg/mL) than potassium salts, reducing precipitation in high-ionic-strength buffers .

- Stability : Store lyophilized sodium salts at –20°C with desiccants to prevent hydrolysis. Avoid freeze-thaw cycles; prepare aliquots in pH 5.0 buffers for short-term use .

Q. What experimental design principles minimize variability in fluorogenic assays using this substrate?

Experimental Design Focus

- Factorial Design : Use a 2³ factorial approach (e.g., substrate concentration, pH, temperature) to identify critical variables .

- Replication : Include triplicate technical replicates and biological replicates (e.g., enzyme from 3+ batches) to assess inter-experimental variability .

- Positive/Negative Controls : Use recombinant sulfatases and heat-inactivated enzymes to validate specificity .

Q. How can computational methods enhance the development of assays or synthetic routes for this compound?

Advanced Integration Focus

属性

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。